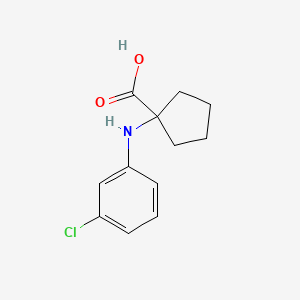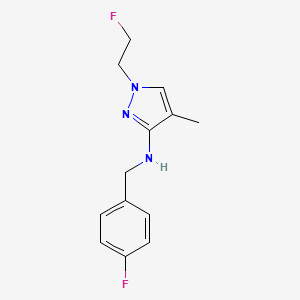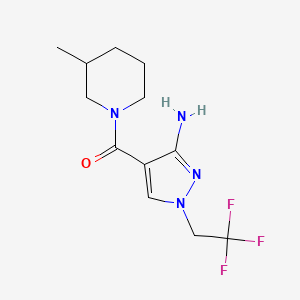![molecular formula C16H25N5 B11736510 {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736510.png)
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[3-ciclopropil-1-(propan-2-il)-1H-pirazol-5-il]metil}[(1,3-dimetil-1H-pirazol-4-il)metil]amina es un compuesto orgánico complejo que presenta una estructura única que incluye grupos ciclopropil y pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de {[3-ciclopropil-1-(propan-2-il)-1H-pirazol-5-il]metil}[(1,3-dimetil-1H-pirazol-4-il)metil]amina normalmente involucra reacciones orgánicas de varios pasos. Los pasos iniciales a menudo incluyen la formación de los anillos de pirazol a través de reacciones de ciclización que involucran hidracinas y 1,3-dicetonas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para asegurar un alto rendimiento y pureza. Esto a menudo incluye el uso de catalizadores y condiciones de reacción específicas, como el control de la temperatura y la selección de solventes, para facilitar de manera eficiente las transformaciones deseadas.
Análisis De Reacciones Químicas
Tipos de reacciones
{[3-ciclopropil-1-(propan-2-il)-1H-pirazol-5-il]metil}[(1,3-dimetil-1H-pirazol-4-il)metil]amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio para producir derivados reducidos.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, especialmente en los anillos de pirazol, utilizando reactivos como hidruro de sodio y haluros de alquilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Gas hidrógeno con catalizador de paladio sobre carbono.
Sustitución: Hidruro de sodio en disolvente de dimetilformamida.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del compuesto original, que se pueden utilizar posteriormente en diferentes aplicaciones.
Aplicaciones Científicas De Investigación
{[3-ciclopropil-1-(propan-2-il)-1H-pirazol-5-il]metil}[(1,3-dimetil-1H-pirazol-4-il)metil]amina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible agente terapéutico debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de {[3-ciclopropil-1-(propan-2-il)-1H-pirazol-5-il]metil}[(1,3-dimetil-1H-pirazol-4-il)metil]amina involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a diversos efectos biológicos. Las vías involucradas pueden incluir la inhibición de la actividad enzimática o la modulación de la señalización del receptor, dependiendo de la aplicación específica.
Propiedades
Fórmula molecular |
C16H25N5 |
|---|---|
Peso molecular |
287.40 g/mol |
Nombre IUPAC |
1-(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C16H25N5/c1-11(2)21-15(7-16(19-21)13-5-6-13)9-17-8-14-10-20(4)18-12(14)3/h7,10-11,13,17H,5-6,8-9H2,1-4H3 |
Clave InChI |
NUJHPZBUTLCJSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1CNCC2=CC(=NN2C(C)C)C3CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11736428.png)

![{[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11736452.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine](/img/structure/B11736454.png)
amine](/img/structure/B11736473.png)
![2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11736483.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736493.png)
![benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736499.png)
![N-{[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11736516.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736521.png)

![2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11736528.png)

